1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives
Preparation Methods
The synthesis of 1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazino-benzoxazepine core: This can be achieved by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino [1,2,4]-triazino [5,6-b]indole.
Introduction of the butylsulfanyl group: This step involves the substitution of the amino group with a butylsulfanyl group using appropriate reagents and conditions.
Attachment of the trifluoromethylphenyl and furyl groups: These groups can be introduced through a series of coupling reactions using reagents such as aldehydes, ethyl chloroformate, and triethyl orthoformate.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Scientific Research Applications
1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of microbial infections and cancer.
Pharmacology: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological pathways essential for the survival or proliferation of microbial or cancer cells . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
1-[3-(BUTYLSULFANYL)-6-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other triazino-benzoxazepine derivatives, such as:
- 3-(butylsulfanyl)-6-(2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 3-butylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
These compounds share similar core structures but differ in the substituents attached to the triazino-benzoxazepine core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23F3N4O3S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
1-[3-butylsulfanyl-6-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C27H23F3N4O3S/c1-3-4-14-38-26-31-24-23(32-33-26)19-10-5-6-11-20(19)34(16(2)35)25(37-24)22-13-12-21(36-22)17-8-7-9-18(15-17)27(28,29)30/h5-13,15,25H,3-4,14H2,1-2H3 |
InChI Key |
RMNJCUCZMKPSHM-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C(=O)C)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)C(=O)C)N=N1 |
Origin of Product |
United States |
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